molecular formula C16H17Cl2N3 B11946263 Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- CAS No. 58633-05-9

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-

Cat. No.: B11946263
CAS No.: 58633-05-9
M. Wt: 322.2 g/mol
InChI Key: OCLUTLIVHOXWCL-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloroaniline to form the diazonium salt. This is achieved by treating 2,6-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-diethylaniline under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can result in changes in cellular function and structure, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-chloro-N-[(2,6-dichlorophenyl)methylene]
  • Benzenamine, 4,4’-methylenebis [3-chloro-2,6-diethyl-]

Uniqueness

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the azo group. This gives it distinct chemical and physical properties, such as its vibrant color and reactivity, which are not observed in similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields further highlight its uniqueness.

Properties

CAS No.

58633-05-9

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3

InChI Key

OCLUTLIVHOXWCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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